3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid
Overview
Description
3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazoline derivative known for its diverse applications in scientific research. This compound is part of the quinazoline family, which is notable for its biological and pharmacological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Mechanism of Action
Target of Action
The primary target of this compound is receptor tyrosine kinases (RTKs) . RTKs play a critical role in the development and progression of many types of cancer, including breast, ovarian, colon, and prostate . The quinazoline nucleus is the scaffold of many antitumor drugs, mainly acting as inhibitors of RTKs .
Mode of Action
The compound interacts with its targets, the RTKs, by inhibiting their activity . This inhibition can lead to a decrease in the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the pathways associated with the activity of RTKs . When RTKs are inhibited, the downstream effects include a decrease in cell proliferation and potentially the induction of apoptosis .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would have a significant impact on its bioavailability
Result of Action
The result of the compound’s action is a potential decrease in the growth and proliferation of cancer cells . By inhibiting RTKs, the compound may induce apoptosis in these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the specific characteristics of the cancer cells themselves
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid typically involves the reaction of anthranilic acid with phenyl isocyanate in acetonitrile, followed by a series of chemoselective reactions. One common method includes the use of ethyl chloroacetate and azide coupling with amino acid ester hydrochloride . The reaction conditions often involve refluxing the reactants in acetonitrile at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propionic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various quinazoline derivatives, which have significant biological activities. These derivatives are often explored for their potential as anticancer and antimicrobial agents .
Scientific Research Applications
3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A closely related compound with similar biological activities.
2-(2,4-Dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetic acid: Another derivative with comparable chemical properties.
Uniqueness
What sets 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid apart is its unique propionic acid moiety, which enhances its solubility and bioavailability. This structural feature makes it a more versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-(2,4-dioxoquinazolin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-8-4-2-1-3-7(8)10(16)12-11(13)17/h1-4H,5-6H2,(H,14,15)(H,12,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMIILRABUCELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213335 | |
Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148673-98-7 | |
Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148673-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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